间甲苯磺酰羟胺

概述

描述

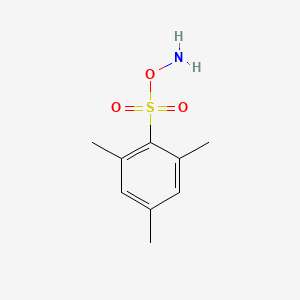

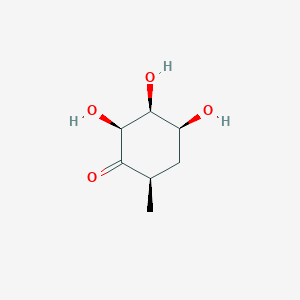

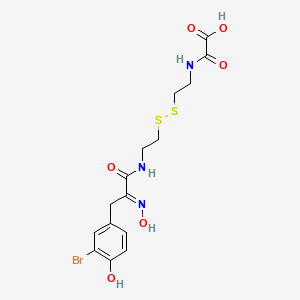

O-(Mesitylsulfonyl)hydroxylamine is an organic compound with the chemical formula C9H13NO3S. It is characterized by the presence of a sulfonyl group attached to a hydroxylamine moiety.

科学研究应用

O-(Mesitylsulfonyl)hydroxylamine has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, particularly in the synthesis of nitrogen-containing compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

作用机制

Target of Action

O-(Mesitylsulfonyl)hydroxylamine, also known as O-Mesitylenesulfonylhydroxylamine, is primarily targeted towards amine compounds . It is used as a protecting reagent for amine compounds .

Mode of Action

The compound interacts with its targets (amines) to form stable sulfonamide derivatives . These derivatives play a crucial role in protecting functional groups during certain synthetic reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Beckmann rearrangement , Neber rearrangement , and N-amination reactions . These reactions are essential for the synthesis of various complex nitrogen-containing compounds .

Pharmacokinetics

It’s known that the compound issparingly soluble in DMSO . This property could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its bioavailability.

Result of Action

The result of the compound’s action is the formation of stable sulfonamide derivatives . These derivatives can protect functional groups during certain synthetic reactions and can be removed after the reaction is complete via a reduction reaction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also important to note that the compound can explode when dry , indicating that moisture levels in the environment can significantly impact its stability and safety.

生化分析

Biochemical Properties

O-(mesitylsulfonyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the amination of electron-deficient substrates. It interacts with various enzymes and proteins, such as Yb(OTf)3 (ytterbium triflate), which acts as a catalyst in the hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives . The nature of these interactions involves the transfer of amino groups to the substrates, facilitating the formation of new C-N bonds.

Cellular Effects

O-(mesitylsulfonyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes. For example, its interaction with Yb(OTf)3 can lead to changes in cellular metabolism by promoting the reduction of unsaturated carbonyl compounds .

Molecular Mechanism

The molecular mechanism of O-(mesitylsulfonyl)hydroxylamine involves its ability to act as an electrophilic aminating reagent. It binds to electron-deficient substrates, facilitating the transfer of amino groups and the formation of new C-N bonds. This process can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, O-(mesitylsulfonyl)hydroxylamine can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(mesitylsulfonyl)hydroxylamine can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions, but its activity can decrease over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to O-(mesitylsulfonyl)hydroxylamine can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of O-(mesitylsulfonyl)hydroxylamine vary with different dosages in animal models. At lower doses, it can effectively promote the desired biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including enzyme inhibition and disruption of cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired outcomes while minimizing toxicity .

Metabolic Pathways

O-(mesitylsulfonyl)hydroxylamine is involved in various metabolic pathways, particularly those related to the reduction of electron-deficient α,β-unsaturated carbonyl derivatives. It interacts with enzymes such as Yb(OTf)3, which catalyzes the hydrogenation process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical activity .

Transport and Distribution

Within cells and tissues, O-(mesitylsulfonyl)hydroxylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. Studies have shown that it can accumulate in certain cellular compartments, leading to localized effects on biochemical processes .

Subcellular Localization

The subcellular localization of O-(mesitylsulfonyl)hydroxylamine is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its effects on biochemical reactions. For example, its localization in the mitochondria can impact cellular metabolism and energy production .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-(mesitylsulfonyl)hydroxylamine typically involves a multi-step process starting from mesitylene. The initial step involves the sulfonylation of mesitylene to form mesitylene-2-sulfonyl chloride. This intermediate is then reacted with hydroxylamine to yield O-(mesitylsulfonyl)hydroxylamine .

Industrial Production Methods: Industrial production methods for O-(mesitylsulfonyl)hydroxylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity, making it suitable for various chemical applications .

化学反应分析

Types of Reactions: O-(Mesitylsulfonyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It participates in substitution reactions, particularly in the formation of oximes, hydroxylamines, and amides

Common Reagents and Conditions: Common reagents used in reactions with O-(mesitylsulfonyl)hydroxylamine include various acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving O-(mesitylsulfonyl)hydroxylamine include oximes, hydroxylamines, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

相似化合物的比较

- O-(Tosyl)hydroxylamine

- O-(2,4-Dinitrophenyl)hydroxylamine

- O-(PivONH3OTf)

Comparison: O-(Mesitylsulfonyl)hydroxylamine is unique due to its high reactivity and ability to introduce nitrogen-containing functional groups efficiently. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

属性

IUPAC Name |

amino 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQALUEEULCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474114 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-40-7 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MSH acts as an electrophilic nitrogen source, transferring its amino group (NH2) to nucleophilic substrates. This typically occurs through a nucleophilic attack on the nitrogen atom of MSH, followed by elimination of the mesitylenesulfonate leaving group. []

A: Amination by MSH introduces an amino group into the target molecule, which can significantly alter its chemical properties and biological activity. This allows for the synthesis of various nitrogen-containing compounds, including amines, imines, and heterocycles. [, , ]

A: MSH has the molecular formula C9H13NO3S and a molecular weight of 215.2 g/mol. []

A: MSH can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Shows characteristic absorption bands at 3340, 3250, 1600, 1350, 1190, and 1180 cm−1. []* 1H Nuclear Magnetic Resonance (NMR) spectroscopy: Exhibits signals at 6.75 ppm (singlet, 2H, aromatic protons) and 2.15 ppm (singlet, 9H, methyl protons) in CDCl3. []

A: MSH is known to be thermally unstable and can decompose rapidly at room temperature, potentially leading to explosions. [, ] Therefore, it is crucial to prepare MSH immediately before use and avoid storage.

A: The stability of MSH is significantly enhanced when handled as a wet batch. Water content between 15-40% allows for safe storage in kilogram quantities for short periods in the freezer. [] Rigorous drying should be avoided.

A: MSH finds use in various synthetic transformations, including:* Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds like thiazoles, triazoles, and diazepines. [, , ]* Amination of sulfides: Converts sulfides to alkenes via sulfilimine intermediates. []* Modification of peptides and proteins: Facilitates the conversion of cysteine residues to dehydroalanine, enabling further functionalization. [, ]

A: Yes, MSH can activate alkyl thioglycosides selectively over phenyl thioglycosides, enabling orthogonal glycosylation strategies. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to rationalize the regioselectivity observed in the amination of pyrazine derivatives by MSH. []

A: While MSH is a potent aminating agent, its instability poses safety concerns. Research has explored alternative aminating reagents with improved stability profiles. For instance, N,N-dimethyl-O-(methylsulfonyl)hydroxylamine exhibits better stability than its NH2 analog (MSH) and can be stored at low temperatures. []

A: Due to its instability, MSH should not be stored. It should be prepared fresh immediately before use. [, ]

A: MSH is a potentially explosive substance. It should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment. [] Avoid contact with skin, eyes, and clothing. Dispose of waste material according to local regulations.

ANone: MSH is not specifically regulated, but general laboratory safety regulations and guidelines for handling hazardous chemicals apply. It is essential to consult the material safety data sheet (MSDS) before working with MSH.

ANone: The provided research papers primarily focus on MSH's synthetic utility as a reagent. Information on pharmacological properties, toxicity, or other aspects related to drug development is not available in the provided context.

ANone: Research on MSH and its applications spans various disciplines, including:* Organic Chemistry: Development of new synthetic methodologies for constructing diverse nitrogen-containing compounds.* Medicinal Chemistry: Synthesis of biologically active molecules and exploration of new chemical space for drug discovery.* Chemical Biology: Tools for modifying peptides and proteins, enabling the study of biological processes and development of novel therapeutics.* Material Science: Synthesis of functional materials with tailored properties.

A: * Introduction of MSH: MSH was first reported as a powerful aminating reagent in the 1970s. [] * Safety concerns and alternative reagents: Reports of MSH's instability and explosion hazards led to the exploration of alternative, more stable aminating reagents. [, ]* Development of safe handling protocols: Research focusing on safe handling and storage of MSH, particularly emphasizing the use of wet batches. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

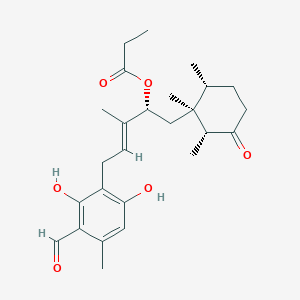

![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)

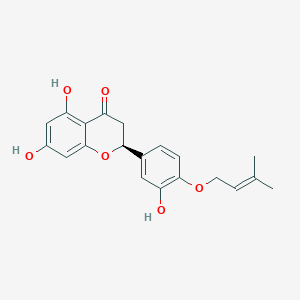

![N-[1-(5,6-dicyano-3-methyl-2-pyrazinyl)ethyl]-N-phenylacetamide](/img/structure/B1247492.png)

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)

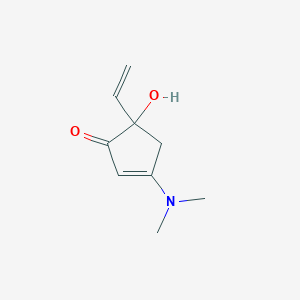

![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)